2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide
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Overview
Description
2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide is a synthetic organic compound that features a benzofuran moiety. Benzofuran derivatives are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of o-hydroxyacetophenones under basic conditions.
Acetamide Formation: The final step involves the reaction of the chlorinated benzofuran derivative with an appropriate amine to form the acetamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors where the above synthetic steps are optimized for yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The benzofuran core can be oxidized or reduced under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Various substituted benzofuran derivatives.
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Benzofuran-2,3-dihydro derivatives.
Hydrolysis: Corresponding carboxylic acids and amines.
Scientific Research Applications
2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide has several scientific research applications:
Medicinal Chemistry: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Biological Studies: Used in studies to understand the biological pathways and mechanisms involving benzofuran derivatives.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide involves its interaction with specific molecular targets. The benzofuran moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds such as 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate.
Indole Derivatives: Compounds containing the indole nucleus, which share similar biological activities.
Uniqueness
2-Chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide is unique due to its specific substitution pattern and the presence of both benzofuran and acetamide functionalities. This combination can lead to distinct biological activities and chemical reactivity compared to other benzofuran or indole derivatives.
Properties
IUPAC Name |
2-chloro-N-[1-(5-chloro-2,3-dihydro-1-benzofuran-7-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c1-7(15-11(16)6-13)10-5-9(14)4-8-2-3-17-12(8)10/h4-5,7H,2-3,6H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMUTHZUULQSQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC2=C1OCC2)Cl)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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